molecular formula C11H15FN2 B3132903 N-(4-fluorophenyl)piperidin-4-amine CAS No. 38043-08-2

N-(4-fluorophenyl)piperidin-4-amine

Cat. No. B3132903
CAS RN: 38043-08-2
M. Wt: 194.25 g/mol
InChI Key: ZSYRYBOMHWXRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)piperidin-4-amine involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . It can also involve phase II metabolic reactions comprising glucuronide or sulfate conjugate formation .


Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)piperidin-4-amine consists of a benzene ring with a fluorine atom attached to the fourth carbon, and a piperidine ring attached to the nitrogen atom. The molecular formula is C11H15FN2 .


Chemical Reactions Analysis

N-(4-fluorophenyl)piperidin-4-amine has been studied in the context of liquid chromatography and electrochemical detection. Research in this area focuses on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.


Physical And Chemical Properties Analysis

N-(4-fluorophenyl)piperidin-4-amine is a white crystalline solid with a melting point of 78°C and a boiling point of 128°C. The molecular weight is 194.24900 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-fluorophenyl)piperidin-4-amine, focusing on six unique fields:

Proteomics Research

This compound is also used in proteomics research, where it serves as a reagent for studying protein interactions and functions. Its unique chemical properties make it suitable for various proteomic techniques, aiding in the identification and analysis of proteins in complex biological samples .

Material Science

In material science, N-(4-fluorophenyl)piperidin-4-amine is explored for its potential in developing new materials with specific properties. Its incorporation into polymer matrices or other materials can lead to the creation of novel composites with enhanced mechanical, thermal, or electrical properties .

Mechanism of Action

While the exact mechanism of action of N-(4-fluorophenyl)piperidin-4-amine is not fully understood, it has been studied in the context of its photophysical properties. Researchers have investigated the fluorescence quantum yield and lifetime of compounds, including those with tertiary amine groups like piperidin-4-amine, in various solvents .

Safety and Hazards

N-(4-fluorophenyl)piperidin-4-amine is classified under GHS07 for safety. The hazard statements include H302 and H315, indicating that it is harmful if swallowed and causes skin irritation .

Future Directions

N-(4-fluorophenyl)piperidin-4-amine is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been the subject of numerous studies due to its unique chemical properties and its potential for use in various applications. Future research may focus on exploring its potential applications in fluorescence-based techniques, developing pharmacological tools, and understanding its behavior in different environments .

properties

IUPAC Name

N-(4-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYRYBOMHWXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342422
Record name N-(4-Fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)piperidin-4-amine

CAS RN

38043-08-2
Record name N-(4-Fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of D1 (1.6 g) in 2M HCl (5 ml) and 1,4-dioxane (20 ml) was heated at 60° C. for 24 h. On cooling, the solution was diluted with water, basified with 2M NaOH solution and extracted with EtOAc (×3). The combined organics were dried (MgSO4) and concentrated in vacuo to give the title compound as a yellow oil (0.719). δH (CDCl3, 250 MHz) 6.88 (2H, t), 6.54 (2H, dd), 3.30 (1H, m), 3.20 (2H, m), 2.70 (2H, m), 2.05 (2H, m), 1.62 (2H, Br), 1.29 (2H, m).
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Was synthesised in the same way as (A) from 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (3.59 g, 18.0 mmol), 4-fluoro-phenylamine (1.0 g, 9.0 mmol) and sodium triacetoxyborhydride (5.34 g, 25.2 mmol) in dichloromethane (40 ml) and acetic acid (3.1 ml). The deprotection was run in dichloromethane (37 ml) and trifluoro acetic acid (18 ml). Yield 1.1 g, 63%
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.